(Bromomethyl)chlorodimethylsilane
Description
Foundational Role in Organosilicon Chemistry
The foundational role of (Bromomethyl)chlorodimethylsilane in organosilicon chemistry is primarily centered on its utility as a precursor for the synthesis of more complex organosilicon compounds. Organosilanes are pivotal in organic chemistry, serving as protecting groups, reducing agents, and intermediates in cross-coupling reactions. fishersci.ca
This compound serves as a key reagent in the synthesis of various organosilicon compounds, which are fundamental for producing silicone materials such as sealants, adhesives, and coatings. chemimpex.com The reactivity of the silicon-chlorine bond allows for facile nucleophilic substitution, enabling the introduction of the dimethylsilyl moiety onto a wide range of organic substrates. This is a common strategy for the synthesis of tetraorganosilanes, which are valuable as reagents and in the creation of functional materials. orgsyn.org The reaction with organometallic reagents, such as Grignard reagents, is a standard method to form new silicon-carbon bonds. orgsyn.org
Furthermore, the bromomethyl group provides another reactive site for further functionalization. This dual reactivity is a cornerstone of its utility, allowing for the stepwise construction of intricate molecular architectures. For instance, it can be used to introduce a silyl (B83357) group into a molecule, which can then be further modified at the bromomethyl position.
The compound also plays a role in the preparation of silyl protecting groups. Silyl ethers are widely used to protect hydroxyl groups in organic synthesis due to their ease of formation and selective removal. fishersci.cayoutube.com While not a direct protecting group itself in the most common sense, its derivatives are instrumental in creating custom silylating agents.
Emerging Research Directions and Interdisciplinary Impact
The versatility of this compound has led to its application in a variety of emerging research areas, demonstrating its significant interdisciplinary impact. Its ability to act as a molecular bridge, connecting organic and inorganic components, is particularly valuable in materials science and nanotechnology.
Surface Modification: A prominent application of this compound is in the modification of material surfaces. chemimpex.com By reacting with surface hydroxyl groups, it can form a covalent bond, tethering the chlorodimethylsilyl group to the substrate. This process alters the surface properties, such as hydrophobicity and adhesion, which is crucial in fields like electronics and automotive industries. chemimpex.comnih.govnih.gov The remaining bromomethyl group can then be used for further surface functionalization, allowing for the attachment of other molecules, including biomolecules for diagnostic platforms. researchgate.net This is particularly relevant in the development of microfluidic devices and biomedical nano-devices where controlling surface-protein interactions is critical. nih.govresearchgate.net
Polymer Chemistry: In polymer chemistry, this compound functions as a crosslinking agent. chemimpex.com It can be incorporated into polymer chains, and the reactive sites can then be used to form crosslinks between chains, thereby enhancing the mechanical strength and thermal stability of the resulting polymer. This is essential for producing high-performance materials for applications ranging from packaging to automotive components. chemimpex.com Its role extends to the synthesis of block copolymers, where it can be used to link different polymer blocks together, leading to materials with unique nanostructures and properties. mdpi.com
Advanced Materials and Nanotechnology: The compound is utilized in the fabrication of advanced materials for the electronics industry. chemimpex.com Its ability to form well-defined layers and modify surfaces is key to creating components for microelectronics. Moreover, its derivatives are used in the synthesis of precisely structured nanoparticles. For example, related chlorosilanes are used in the stepwise synthesis of spherosilicate dendrimers, which are well-defined silica-based nanoparticles with potential applications in nanotechnology. chemicalbook.com
Pharmaceutical and Medicinal Chemistry: As an intermediate in organic synthesis, this compound contributes to pharmaceutical research and development by facilitating the creation of complex organic molecules that may serve as new drug candidates. chemimpex.com While direct applications in drug molecules are not its primary role, its utility in building complex scaffolds is significant. The introduction of silicon-containing moieties can influence the pharmacokinetic properties of a drug molecule, a strategy that is being explored in medicinal chemistry. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
bromomethyl-chloro-dimethylsilane | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8BrClSi/c1-6(2,5)3-4/h3H2,1-2H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAURZYXCQQWBJO-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BrClSi | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066075 | |
| Record name | Silane, (bromomethyl)chlorodimethyl- | |
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Molecular Weight |
187.54 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid; [Alfa Aesar MSDS] | |
| Record name | (Bromomethyl)dimethylchlorosilane | |
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CAS No. |
16532-02-8 | |
| Record name | (Bromomethyl)chlorodimethylsilane | |
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| Record name | (Bromomethyl)chlorodimethylsilane | |
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| Record name | Silane, (bromomethyl)chlorodimethyl- | |
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| Record name | Silane, (bromomethyl)chlorodimethyl- | |
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| Record name | (bromomethyl)chlorodimethylsilane | |
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| Record name | (BROMOMETHYL)CHLORODIMETHYLSILANE | |
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Advanced Synthetic Methodologies and Chemical Transformations
Synthetic Pathways to (Bromomethyl)chlorodimethylsilane
The synthesis of this compound can be achieved through various methods, primarily involving the halogenation of a suitable methyl-substituted chlorosilane. One common approach is the radical-initiated bromination of chlorodimethylsilane.
A laboratory-scale synthesis involves the reaction of chlorotrimethylsilane (B32843) with sulphuryl chloride. In this process, chlorotrimethylsilane is refluxed with sulphuryl chloride in the presence of a radical initiator, such as benzoyl peroxide. The reaction proceeds via a free-radical chain mechanism, where the initiator facilitates the abstraction of a hydrogen atom from one of the methyl groups of chlorotrimethylsilane, followed by reaction with sulphuryl chloride to yield the desired (chloromethyl)dimethylchlorosilane. This method can also be adapted for the synthesis of this compound by using a suitable brominating agent.
Another significant synthetic route is the direct chlorination of methylchlorosilanes. For instance, the chlorination of chlorotrimethylsilane can be initiated by agents like azobisisobutyronitrile (AIBN) or benzoyl peroxide to produce chloro(chloromethyl)dimethylsilane (B161097) in good yields. The reaction conditions, including the choice of initiator and temperature, are crucial for optimizing the yield and minimizing the formation of byproducts.
The industrial production of related chloromethylsilanes often involves high-temperature gas-phase reactions of methyl chloride with silicon. The resulting mixture of methylchlorosilanes can then be further functionalized. For instance, the disilane (B73854) fraction from the direct synthesis of methylchlorosilanes can be cleaved with hydrogen chloride in the presence of catalysts like alkylureas or hexamethylphosphoramide (B148902) to yield various chloromethylsilanes. google.com
Derivatization Strategies for Silicon-Containing Scaffolds
The dual reactivity of this compound allows for a wide range of derivatization strategies to construct complex silicon-containing scaffolds.
Halogenation and Halide Exchange Reactions
The bromine and chlorine atoms in this compound exhibit different reactivities, enabling selective transformations. Halide exchange reactions are a common strategy to modify the reactivity of the molecule. For instance, the Finkelstein reaction can be employed to replace the bromine atom with iodine by reacting this compound with an iodide salt, such as sodium iodide in acetone. youtube.com This conversion to the iodo derivative can facilitate subsequent nucleophilic substitution reactions.
Conversely, the chlorine atom on the silicon can also undergo exchange. While less common for this specific compound, general principles of halide exchange at silicon centers are well-established. These reactions are often driven by the precipitation of a metal halide salt. rsc.org The relative bond strengths (Si-Cl vs. Si-Br) and the reaction conditions, including the choice of solvent and counter-ion, play a critical role in determining the outcome of such exchanges. rsc.orgnih.gov
| Reactant | Reagent | Product | Reaction Type |
| This compound | NaI in Acetone | (Iodomethyl)chlorodimethylsilane | Halide Exchange (Finkelstein) |
| Alkyl Chloride | Metal Bromide | Alkyl Bromide | Halide Exchange |
Nucleophilic Substitutions and Organometallic Reagent Chemistry
The bromomethyl group is susceptible to nucleophilic attack, providing a versatile handle for introducing a wide range of functional groups. jst.go.jp This reactivity is fundamental to its application in organic synthesis. For example, reaction with amines, alcohols, and thiols can lead to the formation of the corresponding silyl-functionalized amines, ethers, and sulfides.
Organometallic reagents, such as Grignard reagents and organolithium compounds, can react with the silicon-chlorine bond. This allows for the introduction of various organic groups onto the silicon atom, further expanding the molecular diversity accessible from this compound. The reaction of this compound with a Grignard reagent (R-MgX) would be expected to yield (bromomethyl)dimethyl(organo)silanes. It is important to consider the potential for the Grignard reagent to also react with the bromomethyl group, leading to a mixture of products. Careful control of reaction conditions is therefore essential.
| Reactant | Reagent | Product | Reaction Type |
| This compound | Amine (R-NH2) | Silyl-functionalized amine | Nucleophilic Substitution |
| This compound | Grignard Reagent (R-MgX) | (Bromomethyl)dimethyl(organo)silane | Nucleophilic Substitution |
Radical Reactions and Their Stereochemical Implications
The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a silyl-substituted carbon-centered radical. This reactivity opens up pathways to various radical-mediated transformations.
Silaethylene Intermediates and Cycloaddition Pathways
While not directly involving this compound, related α-halosilanes can serve as precursors to silaethylenes (silene) intermediates. These highly reactive species contain a silicon-carbon double bond and readily undergo cycloaddition reactions. The generation of a silaethylene from an α-lithiated halosilane is a known method. Although less common, radical-based approaches to generate such species could be envisioned.
Intramolecular Radical Cyclizations of Silyl (B83357) Ethers and Related Systems
A significant application of the radical chemistry of this compound derivatives is in intramolecular cyclization reactions. For instance, (bromomethyl)dimethylsilyl ethers of unsaturated alcohols can undergo radical cyclization to form cyclic silyl ethers. acs.org This process is typically initiated by a radical initiator, such as tributyltin hydride or tris(trimethylsilyl)silane (B43935) (TTMSS), which abstracts the bromine atom to generate a carbon-centered radical. nih.gov This radical then adds to the intramolecular double or triple bond, leading to the formation of a new ring system. acs.org
The stereochemical outcome of these cyclizations is often influenced by the geometry of the transition state. The formation of five- and six-membered rings is generally favored. The regioselectivity of the cyclization is also a key consideration, with the radical typically adding to the less substituted carbon of the unsaturated system. acs.org These radical cyclizations provide a powerful method for the synthesis of complex cyclic and polycyclic organosilicon compounds. acs.org
| Precursor | Initiator | Key Intermediate | Product |
| (Bromomethyl)dimethylsilyl propargyl ether | Bu3SnH | Carbon-centered radical | Cyclic silyl ether |
| Aryl iodide with a silyl ether side chain | Visible light/TTMSS | Aryl radical | Functionalized indoline |
Catalytic Processes Involving this compound and Its Derivatives
While often used stoichiometrically, derivatives of this compound can also participate in catalytic processes. The reactivity of the Si-Cl and C-Br bonds can be harnessed in transition metal- and main group-catalyzed reactions to forge new bonds and construct molecular frameworks.
Transition metals, particularly palladium, are widely used to catalyze cross-coupling reactions involving organosilicon compounds. Although specific catalytic cycles involving the direct use of this compound are not extensively documented in isolation, the principles of transition metal catalysis in organosilicon chemistry are well-established. The Si-Cl bond can be activated by transition metal complexes, and the C-Br bond is a classic handle for oxidative addition in catalytic cycles.
A plausible, though less common, catalytic application could involve the palladium-catalyzed coupling of the C(sp³)-Br bond with various nucleophiles. More frequently, derivatives of the parent silane (B1218182) are employed. For example, after the initial reaction at the Si-Cl bond, the resulting silyl ether or silylamine, which still contains the bromomethyl group, could undergo subsequent transition metal-catalyzed cross-coupling reactions.
Main group elements can serve as potent catalysts for a variety of transformations in organosilicon chemistry, offering an alternative to traditional transition metal catalysts. mdpi.com Lewis acids are particularly effective in activating organosilicon compounds. researchgate.netdntb.gov.ua
A strong Lewis acid can coordinate to the chlorine atom of the Si-Cl bond in this compound or its derivatives. rsc.org This coordination enhances the electrophilicity of the silicon center, making it more susceptible to nucleophilic attack. This principle is the basis for Lewis acid-catalyzed hydrosilylation and silylcyanation reactions. osti.gov For instance, potent neutral silicon Lewis acids, such as bis(perfluorocatecholato)silane, have been shown to catalyze the hydrosilylation of aldehydes. osti.govnih.gov Similarly, Lewis acidic boranes like B(C₆F₅)₃ are known to catalyze Piers-Rubinsztajn reactions, which involve the coupling of hydrosilanes with alcohols or silanols. mdpi.com
While direct catalytic cycles using this compound as the substrate are specialized, the principles of main group catalysis are broadly applicable to its derivatives. For example, a derivative where the bromine has been replaced by a hydride (chlorodimethylsilyl)methane could participate in Lewis acid-catalyzed reductions or hydrosilylation reactions. The table below summarizes key classes of main group catalysts and their applications in relevant organosilicon reactions.
| Catalyst Class | Example Catalyst | Typical Reaction Catalyzed | Mechanism |
| Cationic Silylium-like Species | [Me₅CpSi]⁺ B(ArF)₄⁻ | Hydrosilylation, Piers-Rubinsztajn Reaction | Activation of Si-H bond |
| Neutral Boranes | B(C₆F₅)₃ | Piers-Rubinsztajn Reaction, Dehydrocoupling | Hydride abstraction from silane |
| Neutral Silanes | Si(catF)₂ | Aldehyde Hydrosilation, Silylcyanation | Carbonyl activation via Lewis acid coordination |
| Cationic Pnictogen Compounds | [Ar₃SbCl]⁺ | Friedel-Crafts Alkylation, Dimerization | Activation of C-X bond |
This table presents examples of main group catalysts and their general reactivity in organosilicon chemistry, which provides a framework for understanding potential catalytic transformations of this compound derivatives. researchgate.netosti.govnih.gov
Applications in Advanced Materials Science and Polymer Chemistry
Role as a Versatile Organosilicon Building Block
(Bromomethyl)chlorodimethylsilane serves as a fundamental component in the synthesis of more complex organosilicon compounds and functional polymers. researchgate.net The presence of two different reactive sites allows for sequential and selective reactions. The chloro-dimethylsilyl group can readily react with nucleophiles such as water, alcohols, or amines, leading to the formation of siloxanes or silylamines. This reactivity is central to its use as a coupling agent and for surface modification. researchgate.net
Simultaneously, the bromomethyl group offers a site for a variety of organic transformations, including nucleophilic substitution and the initiation of controlled radical polymerizations. This dual reactivity enables the introduction of the dimethylsilyl moiety into organic molecules and polymers, thereby imparting the desirable properties of silicones, such as thermal stability, low surface energy, and chemical resistance.
Polymerization and Macromolecular Architecture Control
The unique structure of this compound has been exploited to achieve precise control over polymer structures, leading to materials with tailored properties.
Chemoselective Coupling in Block Copolymer Synthesis
The synthesis of well-defined block copolymers often relies on the efficient and selective coupling of different polymer blocks. While direct examples using this compound are not extensively documented in readily available literature, the principle of using heterobifunctional linking agents is well-established. For instance, chlorosilane compounds are employed to couple living anionic polymer chains. In a related approach, a tetrablock quarterpolymer of polystyrene-b-polyisoprene-b-polydimethylsiloxane-b-poly(2-vinylpyridine) was synthesized through anionic polymerization followed by coupling with a selective heterofunctional chlorosilane linking agent. nih.gov This demonstrates the potential of silane (B1218182) coupling chemistry in creating complex macromolecular architectures. The differential reactivity of the chloro- and bromomethyl groups on this compound could theoretically be harnessed in a similar fashion for the chemoselective coupling of polymer chains prepared via different polymerization mechanisms.
Living Polymerization Strategies Utilizing Silane Linkers
Living polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, allow for the synthesis of polymers with controlled molecular weights and narrow polydispersities. This compound can be utilized to create initiators for these processes, enabling the growth of polymer chains from a silicon-containing core.
For example, the bromomethyl group is a known initiator for ATRP. This functionality can be anchored to a surface or another molecule via the chlorosilyl group, allowing for the "grafting from" of polymer brushes. Research has shown the development of attachable ATRP initiators for polydimethylsiloxane (B3030410) (PDMS) macroinitiators, where terminal benzyl (B1604629) chloride groups initiate the polymerization of monomers like styrene. cmu.edu This approach allows for the synthesis of well-defined block and graft copolymers. cmu.edu
While specific studies detailing the direct use of this compound as an initiator for living polymerization are not abundant, the principles are well-founded. For instance, surface-initiated living anionic polymerization of functional methacrylates has been demonstrated from organic particles functionalized with an appropriate initiator. researchgate.net This highlights the potential of using the bromomethyl group of this compound, after immobilization via its chlorosilyl group, to initiate such controlled polymerizations.
Crosslinking Agents in Polymer Network Formation
The bifunctionality of this compound makes it an effective crosslinking agent for various polymer systems. researchgate.net Crosslinking agents are crucial for enhancing the mechanical properties, thermal stability, and solvent resistance of polymers by forming a three-dimensional network structure. nih.gov
The general mechanism involves the reaction of the chlorosilyl group with reactive functionalities on the polymer chains, such as hydroxyl or amine groups, to form stable covalent bonds. The bromomethyl groups can then undergo subsequent reactions to further link polymer chains. While specific data on the use of this compound as a crosslinker is not extensively detailed in the provided search results, the use of bifunctional silanes for crosslinking is a common practice in polymer chemistry. For example, silane crosslinking of polyethylene (B3416737) results in materials with improved flexibility and is a more economical process compared to other crosslinking methods. nih.gov
Surface Functionalization and Hybrid Material Development
The ability to modify surfaces at the molecular level is critical for the development of advanced materials with tailored properties. This compound is a key reagent in this field, enabling the covalent attachment of a dimethylsilyl group bearing a reactive bromomethyl handle onto various substrates. researchgate.net
Silyl (B83357) Modification of Mesoporous Materials
Mesoporous silica (B1680970) materials, such as SBA-15, are widely used as catalyst supports, adsorbents, and drug delivery vehicles due to their high surface area and ordered pore structure. nih.govnih.gov The surface of these materials is rich in silanol (B1196071) groups (Si-OH), which can be readily functionalized with organosilanes.
The functionalization of SBA-15 with various organosilanes, such as 3-aminopropyltriethoxysilane (B1664141) (APTES) and 3-glycidyloxypropyltrimethoxysilane (GPTMS), has been extensively studied to introduce different functional groups onto the surface. nih.govvot.pl This modification can enhance the performance of the material in various applications. For instance, functionalized SBA-15 has shown improved protein loading capacity and stability. nih.gov
While direct studies on the functionalization of mesoporous silica with this compound were not found in the provided search results, the underlying chemistry is analogous. The chlorodimethylsilyl group would react with the surface silanol groups of the mesoporous silica, forming stable Si-O-Si bonds and leaving the bromomethyl groups available for further chemical transformations. This would allow for the subsequent grafting of polymers or other functional molecules onto the silica surface, creating advanced organic-inorganic hybrid materials. This "grafting to" approach has been successfully demonstrated by grafting poly(methyl methacrylate) onto silica nanoparticle surfaces via a facile esterification reaction. researchgate.net The "grafting from" approach, where the immobilized bromomethyl group initiates polymerization, is also a powerful strategy for creating polymer-modified mesoporous materials. mdpi.com
Development of Organosilicon-Based Coatings and Adhesives
As an adhesion promoter, the chlorosilyl group of this compound can be hydrolyzed to form silanol groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates, such as glass, metals, and ceramics, forming stable covalent bonds. researchgate.net The bromomethyl group, on the other hand, provides a reactive site for grafting onto the polymer backbone of the coating or adhesive. This creates a robust chemical linkage between the substrate and the bulk polymer, significantly improving adhesion where it would otherwise be poor. This is particularly beneficial in demanding applications within the electronics and automotive industries. researchgate.net
In addition to its role as an adhesion promoter, this compound is an effective cross-linking agent. The reactive groups on the silane can participate in polymerization reactions, leading to the formation of a three-dimensional network structure within the polymer. This cross-linking increases the molecular weight and restricts the movement of polymer chains, which in turn enhances the mechanical strength, thermal stability, and chemical resistance of the resulting coating or adhesive. researchgate.net Research into silicone resins has shown that increasing the cross-linking degree can significantly improve thermal and thermo-oxidative stability. For instance, novel silicone resins with specialized cross-linking have exhibited a 5% weight loss temperature of up to 606°C in a nitrogen atmosphere. researchgate.netrsc.org
The performance of adhesives, particularly in repair applications, has been shown to be significantly improved by the use of silane primers in conjunction with bonding agents. Studies have demonstrated that this combination generally yields the highest bond strength. nih.gov
The effect of cross-linking on the properties of silicone pressure-sensitive adhesives has been investigated, showing a clear dependence of peel adhesion and shear strength on the concentration of the cross-linking agent. vot.pl Furthermore, the introduction of specific functional groups via silanes can enhance the hydrophobicity of coatings. nih.gov
While direct, quantitative data for coatings and adhesives specifically formulated with this compound is often proprietary or embedded within broader polymer chemistry research, the established principles of organosilane technology allow for the extrapolation of its effects. The tables below present hypothetical yet representative data based on the known functions of similar silane coupling agents and cross-linkers in organosilicon systems.
Table 1: Illustrative Adhesion Strength of an Epoxy-Based Coating on Aluminum Substrate
| Coating Formulation | Adhesion Promoter | Concentration of Adhesion Promoter (wt%) | Pull-off Adhesion Strength (MPa) |
| Control | None | 0 | 5.2 |
| Formulation A | This compound | 1 | 12.5 |
| Formulation B | This compound | 2 | 15.8 |
| Formulation C | This compound | 3 | 16.1 |
This table illustrates the expected significant improvement in adhesion strength with the incorporation of this compound as a primer or additive in an epoxy coating applied to an aluminum surface.
Table 2: Representative Thermal Properties of a Silicone Adhesive
| Adhesive Formulation | Cross-linking Agent | Cross-linker Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Temperature at 5% Weight Loss (TGA) (°C) |
| Control | Standard Peroxide | 1.5 | -115 | 350 |
| Formulation X | This compound | 1.5 | -110 | 425 |
| Formulation Y | This compound | 3.0 | -105 | 450 |
This table demonstrates the anticipated increase in thermal stability, evidenced by a higher glass transition temperature and decomposition temperature, when this compound is used as a cross-linking agent in a silicone adhesive.
Spectroscopic and Analytical Characterization Techniques in Research
Vibrational Spectroscopy for Conformational Elucidation
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for investigating the conformational isomers of flexible molecules like (Bromomethyl)chlorodimethylsilane. The molecule's structure allows for rotation around the silicon-carbon (Si-C) bond, leading to the existence of different spatial arrangements, or conformers. The two primary conformers are the anti (or trans) form, where the bromine and chlorine atoms are positioned opposite to each other, and the gauche form, where they are in closer proximity.
These conformers have distinct energies and, consequently, different populations at a given temperature. Each conformer also gives rise to a unique set of vibrational modes (stretching, bending, rocking). By analyzing the IR and Raman spectra, researchers can identify the presence of these different conformers. For instance, studies on analogous halo-organosilicon compounds have shown that the C-X (where X is a halogen) stretching frequencies are sensitive to the conformational state. memphis.edu
In a typical analysis, experimental IR and Raman spectra of this compound in various phases (gas, liquid, and solid) are recorded. memphis.edu The spectra are often complex due to the superposition of bands from all existing conformers. To unravel this complexity, quantum chemical calculations, such as Density Functional Theory (DFT), are employed to calculate the theoretical vibrational frequencies for each possible conformer (e.g., anti and gauche). iu.edu.saarxiv.org By comparing the calculated spectra with the experimental data, scientists can assign the observed bands to specific vibrational modes of each conformer and determine which conformers are present and their relative stabilities. memphis.eduiu.edu.sa For example, some vibrational bands might disappear or change in intensity upon cooling or changing the solvent, indicating a shift in the conformational equilibrium.
Table 1: Predicted Conformational Isomers of this compound
| Isomer | Dihedral Angle (Br-C-Si-Cl) | Expected Relative Energy |
|---|---|---|
| Anti (Trans) | ~180° | Lower |
| Gauche | ~60° | Higher |
This table is illustrative, based on conformational analysis principles for similar molecules.
Nuclear Magnetic Resonance Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic and organometallic compounds, including this compound. ¹H and ¹³C NMR spectra provide direct evidence of the molecular framework.
The ¹H NMR spectrum of this compound is relatively simple and highly informative. It typically shows two distinct signals corresponding to the two different types of protons in the molecule. chemicalbook.com
A singlet for the two protons of the bromomethyl group (-CH₂Br).
A singlet for the six protons of the two equivalent methyl groups attached to the silicon atom (-Si(CH₃)₂).
The chemical shifts of these protons are influenced by the electronegativity of the adjacent atoms. The protons on the carbon bonded to the highly electronegative bromine atom are expected to be deshielded and appear at a lower field (higher ppm value) compared to the protons of the methyl groups attached to silicon. chemicalbook.com
The ¹³C NMR spectrum provides complementary information, showing two signals for the two non-equivalent carbon atoms: one for the bromomethyl carbon and one for the methyl carbons. The chemical shift of the carbon attached to bromine will be significantly downfield compared to the methyl carbons directly bonded to silicon.
Specific spectral data obtained from experimental analysis confirms this structure. chemicalbook.com
Table 2: ¹H NMR Spectroscopic Data for this compound
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
|---|---|---|---|
| -Si(CH ₃)₂ | 0.572 | Singlet | CDCl₃ |
| -CH ₂Br | 2.638 | Singlet | CDCl₃ |
Data sourced from ChemicalBook. chemicalbook.com
Chromatographic Methods for Reaction Monitoring and Product Analysis
Chromatographic techniques, particularly gas chromatography (GC), are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. nih.gov Due to its volatility and thermal stability, GC is the method of choice.
When coupled with a detector like a flame ionization detector (FID) or, more powerfully, a mass spectrometer (MS), GC can separate this compound from starting materials, byproducts, and solvents. This is crucial for quality control of the commercial product, which is often specified to have a purity of >95% (GC). tcichemicals.com The retention time of the compound under specific GC conditions is a key identifier. The NIST Chemistry WebBook reports a Kovats retention index of 842 on a standard non-polar (polydimethylsiloxane) column for this compound. nist.gov
In synthetic applications, such as Grignard reactions where this compound is used to create new C-Si bonds, GC is invaluable for reaction monitoring. mt.comgelest.commasterorganicchemistry.com Small aliquots can be taken from the reaction mixture over time, derivatized if necessary, and injected into the GC. By tracking the disappearance of the this compound peak and the appearance of the product peak, chemists can determine the reaction's endpoint, optimize reaction conditions (like temperature and reaction time), and maximize yield. researchgate.net Headspace GC-MS is a particularly sensitive technique used for the analysis of volatile impurities like alkyl halides in various matrices. nih.govshimadzu.com
Table 3: Gas Chromatography Data for this compound
| Parameter | Value | Column Type |
|---|---|---|
| Kovats Retention Index (I) | 842 | Standard Non-Polar (Capillary) |
Data sourced from NIST Chemistry WebBook. nist.gov
Mass Spectrometry for Molecular Identification
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through its fragmentation pattern. When analyzed by electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (186 g/mol for the most abundant isotopes).
A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of both chlorine and bromine. docbrown.info
Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.
Bromine has two stable isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio.
This results in a cluster of peaks for the molecular ion and any fragment containing both Cl and Br. The primary molecular ion peaks would appear at m/z 186 (for ³⁵Cl and ⁷⁹Br), 188 (for ³⁷Cl and ⁷⁹Br, or ³⁵Cl and ⁸¹Br), and 190 (for ³⁷Cl and ⁸¹Br), with predictable relative intensities. docbrown.infodocbrown.info
The fragmentation pattern provides a fingerprint for the molecule. Common fragmentation pathways for organosilanes and alkyl halides include:
Loss of a methyl radical (•CH₃): This would result in a fragment ion at [M-15]⁺.
Loss of a bromine radical (•Br): This gives a fragment at [M-79]⁺ or [M-81]⁺.
Loss of a chlorine radical (•Cl): This gives a fragment at [M-35]⁺ or [M-37]⁺.
Cleavage of the Si-C bond: This can lead to the formation of a [Si(CH₃)₂Cl]⁺ ion (m/z 93/95), which is often a stable and abundant fragment in the spectra of chlorodimethylsilyl compounds.
By analyzing both the molecular ion cluster and the fragmentation pattern, mass spectrometry provides unambiguous confirmation of the identity of this compound. docbrown.infomiamioh.edu
Table 4: Predicted Isotopic Pattern for the Molecular Ion [C₃H₈⁷⁹Br³⁵ClSi]⁺•
| Ion | m/z (Mass/Charge) | Contributing Isotopes | Expected Relative Abundance |
|---|---|---|---|
| [M]⁺• | 186 | ¹²C₃¹H₈⁷⁹Br³⁵Cl²⁸Si | High |
| [M+2]⁺• | 188 | ¹²C₃¹H₈⁸¹Br³⁵Cl²⁸Si / ¹²C₃¹H₈⁷⁹Br³⁷Cl²⁸Si | Highest |
| [M+4]⁺• | 190 | ¹²C₃¹H₈⁸¹Br³⁷Cl²⁸Si | Medium |
This table is illustrative and based on natural isotopic abundances.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies of Molecular Conformations
There are no specific quantum chemical studies in the available literature that detail the molecular conformations of (bromomethyl)chlorodimethylsilane. Conformational analysis, which identifies the energetically preferred spatial arrangements of atoms (e.g., anti and gauche conformers), is a foundational aspect of computational chemistry ethernet.edu.et. Such analyses often employ methods like gas-phase electron diffraction and various levels of theory to determine rotational barriers and stable geometries nih.govresearchgate.net. While studies exist for related molecules like N-chloromethyllactams wolfresearchgroup.com and other silanes nih.gov, similar research dedicated to this compound has not been published.
Mechanistic Insights via Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method to investigate reaction pathways and elucidate mechanisms at the electronic level amazonaws.comdokumen.pub. It is instrumental in understanding transition states and the energetics of chemical reactions researchgate.net. While this compound is used as a reagent in various syntheses, including radical cyclizations and as a precursor for silyl (B83357) ethers researchgate.netacs.orgfu-berlin.de, specific DFT calculations to model the mechanisms of these reactions involving this particular compound are not available in the scientific literature. Research has been conducted on the reaction mechanisms of other silicon compounds, such as the disproportionation of dichlorosilane, revealing rate-determining steps and key intermediates through DFT acs.org. However, these findings are not directly transferable to the reactions of this compound.
Computational Modeling of Stereoselectivity and Reaction Pathways
The stereochemical outcome of reactions is often explored and rationalized through computational modeling. These models can help explain why a particular stereoisomer is formed preferentially by comparing the energies of different transition states acs.org. This compound has been employed in stereoselective synthesis researchgate.netacs.org. For instance, its derivatives have been used in diastereoselective radical additions where conformational constraints influence the stereochemical control acs.org. However, the literature lacks specific computational models or simulations that are explicitly focused on predicting or analyzing the stereoselectivity of reactions involving this compound.
Theoretical Prediction and Analysis of Molecular Electronic Structure
The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding its reactivity and spectroscopic behavior uvic.ca. These properties are routinely calculated using quantum chemistry methods utexas.edu. A study calculating group-additivity methods for refractivity and polarizability included a value for this compound researchgate.net. However, comprehensive theoretical analyses of its molecular electronic structure, including HOMO-LUMO gap, electron density distribution, and electrostatic potential maps, have not been specifically reported for this compound. Such analyses are common for other classes of molecules to correlate structure with activity utexas.edu.
Q & A
Q. What are the established synthetic routes for (Bromomethyl)chlorodimethylsilane, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves halogenation or silane modification. For example, chlorination of dimethylsilane precursors using metal chlorides (e.g., WCl₆ or MoCl₅) under controlled conditions (60°C, 60 minutes) can yield the target compound. The molar ratio of catalyst to precursor (0.7:1) is critical for optimal conversion rates. Purity is enhanced via fractional distillation, while yield depends on avoiding side reactions (e.g., over-chlorination) by rigorous temperature control . Characterization via NMR and GC-MS is recommended to confirm structural integrity .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer: Key techniques include:
- ¹H/¹³C/²⁹Si NMR : To confirm substituent arrangement and silicon bonding environments.
- Gas Chromatography (GC) : For assessing purity and identifying volatile byproducts.
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
- FT-IR : For detecting functional groups (e.g., Si-Cl, C-Br stretches).
Cross-validation with computational models (e.g., DFT calculations) can resolve ambiguities in spectral interpretation .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention.
- Waste Disposal : Segregate halogenated waste and use certified disposal services to avoid environmental contamination. Safety protocols should align with SDS guidelines for similar organosilanes .
Q. What are the common applications of this compound in organic synthesis research?
Methodological Answer: This compound serves as:
- Silicon Electrophile : For nucleophilic substitution reactions, enabling C-Si bond formation in organosilicon chemistry.
- Cross-Coupling Precursor : In Pd-catalyzed reactions to synthesize functionalized silanes.
- Polymer Modification : Introducing bromomethyl groups into silicones for subsequent functionalization (e.g., fluorination). Applications in material science require strict control of stoichiometry to avoid cross-linking .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound?
Methodological Answer: Contradictions often arise from divergent reaction conditions (e.g., solvent polarity, catalyst loading). To resolve discrepancies:
Replicate Studies : Reproduce experiments under standardized conditions (e.g., inert atmosphere, controlled humidity).
Mechanistic Probes : Use isotopic labeling (e.g., deuterated substrates) or kinetic isotope effects to track reaction pathways.
Computational Validation : Perform DFT calculations to compare energy barriers for competing mechanisms (e.g., radical vs. ionic pathways). For instance, used DFT to explain why SiCl₃ radicals have higher activation barriers than (CH₃)₂SiCl .
Q. What strategies optimize the selectivity of this compound in complex reaction systems?
Methodological Answer:
- Catalyst Tuning : Use Lewis acids (e.g., AlCl₃) to stabilize transition states and suppress side reactions.
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance nucleophilic attack on silicon.
- Temperature Gradients : Lower temperatures (e.g., −78°C) favor kinetic control, improving selectivity for mono-substituted products. For example, highlights how fluorinated solvents increase electrophilicity at silicon .
Q. How do computational models contribute to understanding the reactivity of this compound?
Methodological Answer: Computational methods (e.g., DFT, MD simulations):
- Predict Reactivity : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the molecule.
- Mechanistic Insights : Model transition states to compare pathways (e.g., SN2 vs. radical mechanisms).
- Spectroscopic Correlations : Simulate NMR/IR spectra to assign experimental peaks. validated experimental kinetics using DFT-derived activation energies, showing a 22.7× higher conversion rate with WCl₆ vs. MoCl₅ due to lower energy barriers .
Q. What methodologies address challenges in scaling up laboratory-scale reactions involving this compound?
Methodological Answer:
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing decomposition risks.
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to track reaction progress.
- Byproduct Management : Optimize quenching protocols (e.g., aqueous NaHCO₃ washes) to remove corrosive HCl/HBr. emphasizes segregated waste handling for large-scale syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
